(R)-3,4,5-MeO-MeOBIPHEP (CAS: 256390-47-3) is an advanced, highly electron-rich atropisomeric chiral bisphosphine ligand utilized in demanding asymmetric transition-metal catalysis. Distinguished from standard BINAP or unsubstituted MeOBIPHEP, this ligand features 3,4,5-trimethoxy substitutions on its phosphorus-bound phenyl rings, which significantly increases the σ-donating ability of the phosphorus centers while imparting a highly specific steric environment [1]. In procurement and process chemistry, it is specifically selected for rhodium-, palladium-, and ruthenium-catalyzed transformations where substrate inertness, large-ring entropic barriers, or severe catalyst poisoning risks—particularly from sulfur-containing substrates—render conventional chiral ligands ineffective [2].
Substituting (R)-3,4,5-MeO-MeOBIPHEP with baseline chiral ligands like (R)-BINAP or unsubstituted (R)-MeOBIPHEP frequently results in process failure during the synthesis of sterically encumbered or heteroatom-rich targets [1]. The unique 3,4,5-trimethoxy substitution pattern provides intense electron density that strengthens metal-ligand backbonding, which is critical for preventing catalyst deactivation by strongly coordinating heteroatoms like sulfur [1]. Furthermore, the specific steric bulk of the trimethoxy groups creates a highly rigid chiral pocket necessary for overcoming the entropic challenges of macrocyclic lactone formation, where generic ligands fail to induce high enantioselectivity [2]. Consequently, downgrading to a standard in-class substitute directly compromises yield, enantiomeric excess, and overall manufacturability in these specialized workflows.
In the synthesis of chiral thioflavanones via Rh-catalyzed conjugate addition, sulfur-containing substrates typically cause severe catalyst poisoning. (R)-3,4,5-MeO-MeOBIPHEP overcomes this substrate inertness, achieving up to 91% yield and 97% ee, whereas standard BIPHEP derivatives exhibited significantly lower catalytic activity and enantioselectivity [1]. The electron-rich trimethoxy groups maintain catalyst turnover where baseline analogs fail.
| Evidence Dimension | Enantioselectivity and Yield (Thiochromone Conjugate Addition) |
| Target Compound Data | 91% yield, 97% ee |
| Comparator Or Baseline | Standard BIPHEP ligands (lower yield and ee, specific baseline cited as inferior) |
| Quantified Difference | Target ligand identified as the optimal ligand for overcoming sulfur poisoning, yielding 97% ee vs inferior baseline performance. |
| Conditions | [Rh(COD)Cl]2 (1.25 mol%), (R)-3,4,5-MeO-MeOBIPHEP (2.75 mol%), THF, room temperature. |
Enables the scalable synthesis of sulfur-containing pharmaceuticals by preventing the catalyst deactivation that plagues standard phosphine ligands.
The formation of macrocyclic lactones via palladium-catalyzed carbonylation presents severe entropic and stereochemical challenges. When evaluating a library of chiral ligands, (R)-3,4,5-MeO-MeOBIPHEP provided the highest enantioselectivity (75% ee) for macrocyclic carbonylative cyclization, outperforming other BIPHEP derivatives and standard bidentate phosphines [1].
| Evidence Dimension | Enantiomeric excess in macrocyclization |
| Target Compound Data | 75% ee |
| Comparator Or Baseline | Other BIPHEP derivatives and standard ligands (<75% ee) |
| Quantified Difference | Target ligand provided the absolute highest enantioselectivity in the screening panel for large-ring closures. |
| Conditions | [(π-allyl)PdCl]2 (10 mol%), (R)-3,4,5-MeO-MeOBIPHEP (20 mol%), toluene, CO balloon pressure. |
Provides the precise steric and electronic environment required to enforce stereocontrol in large-ring closures, a critical step in macrolide antibiotic synthesis.
For industrial-scale asymmetric hydrogenation of lactone precursors, the catalyst must withstand extreme pressures and extended reaction times. A rhodium complex of (R)-3,4,5-MeO-MeOBIPHEP demonstrated exceptional stability, delivering 97% ee under 100 bar of hydrogen pressure over 71 hours at 80 °C[1]. This performance matches highly proprietary industrial benchmarks, validating its processability for rigorous manufacturing environments.
| Evidence Dimension | Enantiomeric excess under extreme pressure |
| Target Compound Data | 97% ee |
| Comparator Or Baseline | Baseline industrial requirement for >95% ee under 100 bar H2 |
| Quantified Difference | Maintains >97% ee without degradation under 100 bar pressure over 71 hours. |
| Conditions | [Rh(COD)((R)-3,4,5-MeO-MeOBIPHEP)]SbF6, 100 bar H2, 80 °C, 71 hours. |
Confirms that the ligand is robust enough for high-pressure, long-duration industrial hydrogenation workflows without suffering from thermal or pressure-induced degradation.
Directly following its proven ability to resist sulfur-induced catalyst poisoning [1], (R)-3,4,5-MeO-MeOBIPHEP is the premier choice for the Rh-catalyzed conjugate addition of organozinc reagents to thiochromones. It should be procured when synthesizing sulfur-analogues of flavonoids or 1,5-benzothiazepine precursors where standard ligands fail to turn over.
Due to its superior stereocontrol in entropically demanding ring closures [2], this ligand is highly recommended for the total synthesis of macrolide antibiotics and macrocyclic ketones via Pd-catalyzed carbonylation. It provides the necessary steric pocket to maximize enantiomeric excess in large-ring formations.
Validated under 100 bar hydrogen pressure and elevated temperatures [3], (R)-3,4,5-MeO-MeOBIPHEP is optimally suited for the industrial-scale asymmetric hydrogenation of complex lactone precursors. It is a reliable procurement choice for continuous or long-duration batch processes requiring extreme catalyst durability.